ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate

Catalog No.
S3143211
CAS No.
1856046-17-7
M.F
C11H15ClN2O2
M. Wt
242.7
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxy...

CAS Number

1856046-17-7

Product Name

ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate

IUPAC Name

ethyl 4-chloro-2-cyclopentylpyrazole-3-carboxylate

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.7

InChI

InChI=1S/C11H15ClN2O2/c1-2-16-11(15)10-9(12)7-13-14(10)8-5-3-4-6-8/h7-8H,2-6H2,1H3

InChI Key

XMHXDRQJCOHUDB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=NN1C2CCCC2)Cl

solubility

not available

Ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate is a member of the pyrazole family, characterized by its five-membered ring structure containing two adjacent nitrogen atoms. This compound features a chloro group at the fourth position, a cyclopentyl group at the first position, and an ethyl ester group at the fifth position of the pyrazole ring. Pyrazoles are notable for their diverse biological activities and potential applications in medicinal chemistry and materials science .

  • Substitution Reactions: The chloro group can be replaced by nucleophiles such as amines or thiols under basic conditions.
  • Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
  • Oxidation Reactions: The pyrazole ring can be oxidized to form pyrazole N-oxides using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

  • Substitution: Sodium hydride in dimethylformamide.
  • Reduction: Lithium aluminum hydride in tetrahydrofuran.
  • Oxidation: Hydrogen peroxide in acetic acid.

Major Products Formed

  • From substitution: 4-amino-1-cyclopentyl-1H-pyrazole-5-carboxylate.
  • From reduction: 4-chloro-1-cyclopentyl-1H-pyrazole-5-methanol.
  • From oxidation: 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate N-oxide.

Research indicates that ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate exhibits various biological activities. It has been studied for its potential as an anti-inflammatory agent and has shown promise in antimicrobial applications. The compound's unique structure allows it to interact with specific molecular targets, potentially modulating enzyme activity and receptor binding .

The synthesis of ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate typically involves cyclization reactions of appropriate precursors. A common method includes reacting 4-chloro-3-ethyl-1-methylpyrazole with cyclopentanone under acidic conditions, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid. In industrial settings, continuous flow processes may be employed to enhance efficiency and yield, utilizing automated reactors for precise control over reaction parameters .

Ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate has several applications:

  • Medicinal Chemistry: It is investigated for its potential as a pharmacophore in developing anti-inflammatory and anticancer agents.
  • Materials Science: Used as a building block in synthesizing advanced materials with specific electronic and optical properties.
  • Biological Studies: Serves as a probe in studying enzyme interactions and receptor binding due to its unique structural features .

The mechanism of action for ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate involves binding to specific molecular targets, such as enzymes or receptors. By occupying active sites, it may inhibit certain enzymes, preventing substrate binding and subsequent catalytic activity. The exact pathways depend on the biological context being studied, indicating its potential utility in pharmacological research .

Several compounds share structural similarities with ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate. Here are some notable examples:

Compound NameKey Features
Methyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylateContains a methyl ester instead of an ethyl ester.
Ethyl 4-chloro-1-methylpyrazole-5-carboxylateFeatures a methyl group at the first position instead of cyclopentyl.
Ethyl 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylateContains a bromo group instead of a chloro group at the fourth position.

These compounds illustrate variations in substituents and functional groups that influence their chemical properties and biological activities. Ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate stands out due to its specific structural arrangement, which may confer unique interactions within biological systems .

XLogP3

2.6

Dates

Last modified: 07-25-2023

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